molecular formula C15H14O4 B14875818 2-(2,6-Dimethoxyphenyl)benzoic acid

2-(2,6-Dimethoxyphenyl)benzoic acid

Cat. No.: B14875818
M. Wt: 258.27 g/mol
InChI Key: UJZJIEKYFUWOSZ-UHFFFAOYSA-N
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Description

2-(2,6-Dimethoxyphenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of two methoxy groups attached to the phenyl ring, which is further connected to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethoxyphenyl)benzoic acid typically involves the reaction of 2,6-dimethoxybenzaldehyde with a suitable benzoic acid derivative. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts to facilitate the formation of carbon-carbon bonds between the aryl halide and the boronic acid . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of advanced catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethoxyphenyl)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzoic acid moiety can be reduced to form benzyl alcohol derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.

Major Products Formed

    Oxidation: Formation of 2,6-dimethoxybenzaldehyde or 2,6-dimethoxybenzoic acid.

    Reduction: Formation of 2-(2,6-dimethoxyphenyl)methanol.

    Substitution: Formation of this compound derivatives with various substituents on the aromatic ring.

Scientific Research Applications

2-(2,6-Dimethoxyphenyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethoxyphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The methoxy groups and the benzoic acid moiety can interact with enzymes and receptors, leading to various biological effects. For example, the compound may inhibit certain enzymes involved in metabolic pathways or modulate receptor activity, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,6-Dimethoxyphenyl)benzoic acid is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. The methoxy groups can enhance the compound’s solubility and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

IUPAC Name

2-(2,6-dimethoxyphenyl)benzoic acid

InChI

InChI=1S/C15H14O4/c1-18-12-8-5-9-13(19-2)14(12)10-6-3-4-7-11(10)15(16)17/h3-9H,1-2H3,(H,16,17)

InChI Key

UJZJIEKYFUWOSZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C2=CC=CC=C2C(=O)O

Origin of Product

United States

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